2-chloro-N-pentylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-pentylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c1-3-4-5-6-10-8(11)7(2)9/h7H,3-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUPPPMDDSIBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308641 | |
| Record name | 2-Chloro-N-pentylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87603-55-2 | |
| Record name | 2-Chloro-N-pentylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87603-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-pentylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chiral Chromatography:this Method Involves the Use of a Chiral Stationary Phase Csp in High Performance Liquid Chromatography Hplc or Gas Chromatography Gc . the Racemic Mixture is Passed Through the Column, and the Enantiomers Interact Differently with the Csp, Leading to Their Separation.
Derivatization and Functionalization Strategies from 2-chloro-N-pentylpropanamide Precursors
The this compound molecule offers several sites for derivatization, allowing for the synthesis of a diverse range of analogues with potentially new properties. The primary sites for functionalization are the α-chloro group and the N-H bond of the amide.
Substitution of the α-Chloro Group: The chlorine atom at the α-position is a good leaving group and can be readily displaced by various nucleophiles through an SN2 reaction. This allows for the introduction of a wide array of functional groups.
Modification of the Amide Nitrogen: The N-H bond of the amide can be deprotonated with a strong base to form an amidate anion, which can then be alkylated or acylated.
Some potential derivatization strategies are outlined in the table below:
| Reaction Type | Reagent | Functional Group Introduced |
| Nucleophilic Substitution | Sodium azide (B81097) (NaN₃) | Azide (-N₃) |
| Sodium cyanide (NaCN) | Cyano (-CN) | |
| Alkoxides (RO⁻) | Ether (-OR) | |
| Thiolates (RS⁻) | Thioether (-SR) | |
| N-Alkylation | Alkyl halide (R-X) in the presence of a base | N-alkyl group (-R) |
Green Chemistry Principles Applied to the Synthesis of Halogenated Amides
The application of green chemistry principles to the synthesis of halogenated amides aims to reduce the environmental impact of these chemical processes. This involves the use of safer reagents and solvents, improving energy efficiency, and minimizing waste generation.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. In the synthesis of this compound, the reaction of pentylamine with 2-chloropropionyl chloride has a high atom economy, with the main byproduct being hydrochloric acid, which can be neutralized.
Use of Greener Solvents: Traditional syntheses of amides often employ chlorinated or polar aprotic solvents, which can be hazardous. Green chemistry encourages the use of more benign solvents such as water, ethanol, or even solvent-free conditions.
Catalytic Methods: The use of catalytic methods is preferred over stoichiometric reagents to reduce waste. For amide bond formation, enzymatic catalysis is a green alternative to traditional coupling reagents.
The following table highlights some green chemistry approaches applicable to the synthesis of halogenated amides:
| Green Chemistry Principle | Application in Halogenated Amide Synthesis |
| Prevention | Designing syntheses to avoid waste generation. |
| Atom Economy | Utilizing reactions with high atom economy. |
| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. |
| Designing Safer Chemicals | Synthesizing compounds with reduced toxicity. |
| Safer Solvents and Auxiliaries | Using water, bio-solvents, or solvent-free conditions. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. |
By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.
Computational and Theoretical Investigations of 2 Chloro N Pentylpropanamide
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. jst.org.injst.org.in For a compound like 2-chloro-N-pentylpropanamide, methods such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p) would be employed to optimize the molecular geometry and calculate its electronic structure. jst.org.injst.org.in
These calculations provide insights into the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity.
Global reactivity descriptors such as chemical potential, global hardness, global softness, and electrophilicity index can be derived from the HOMO and LUMO energies. jst.org.injst.org.in These descriptors help in predicting the sites where the molecule is susceptible to electrophilic or nucleophilic attack. jst.org.in
Table 1: Predicted Electronic Properties of an Analogous Chloro-propanamide Compound
| Parameter | Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -0.24 eV | Electron-donating capability |
| LUMO Energy | -0.03 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 0.21 eV | Chemical reactivity and stability |
| Chemical Potential | -0.135 eV | Escaping tendency of electrons |
| Global Hardness | 0.105 eV | Resistance to change in electron distribution |
| Global Softness | 9.52 eV⁻¹ | Reciprocal of hardness |
Note: Data is illustrative and based on methodologies applied to analogous compounds like 2-chloro-N-(p-tolyl)propanamide. jst.org.injst.org.in
Conformational Analysis and Potential Energy Surface Studies
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformers and the energy barriers for transition between them.
Potential Energy Surface (PES) scans are performed by systematically varying specific dihedral angles (torsion angles) of the molecule and calculating the corresponding energy at each step. For this compound, key dihedral angles would include those around the N-pentyl chain and the C-N amide bond. The results of a PES scan reveal the most stable (lowest energy) conformations and the transition states (energy maxima) connecting them. This information is critical for understanding how the molecule might adapt its shape to fit into a receptor's active site.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govnih.gov An MD simulation would model this compound in a simulated environment, such as a box of explicit solvent molecules (e.g., water), to observe its movements and interactions. nih.govnih.govresearchgate.net
By solving Newton's equations of motion for the system, MD simulations can reveal:
Conformational Flexibility: How the molecule explores different conformations in solution.
Solvation Effects: The structure and dynamics of the solvent shell around the molecule and the formation of hydrogen bonds.
Interaction Dynamics: How the molecule interacts with other molecules or ions in the environment.
These simulations are crucial for understanding how the molecule behaves in a realistic biological context and for refining the results from static, in-vacuo quantum calculations. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR, IR) from Theoretical Models
Theoretical models can predict spectroscopic parameters, which serve as a valuable tool for structural confirmation and analysis.
Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated using DFT methods, often at the same level of theory as the geometry optimization. jst.org.innih.gov The calculated vibrational modes can be compared with experimental IR spectra to aid in the assignment of fundamental vibrational bands. nih.govresearchgate.net For instance, characteristic peaks for C=O stretching, N-H bending, and C-Cl stretching in this compound can be predicted. chegg.com
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Stretching | ~1680 - 1720 |
| N-H | Bending | ~1550 - 1600 |
| C-N | Stretching | ~1200 - 1300 |
Note: These are typical ranges and would be calculated specifically for the lowest energy conformer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is also possible through computational methods. nmrdb.orgarxiv.orgnmrdb.org While DFT can be used, specialized software and machine learning models trained on large databases of experimental spectra often provide highly accurate predictions. nmrdb.orgarxiv.org These predictions are invaluable for confirming the synthesis of the target molecule and for assigning specific peaks in the experimental spectrum to the corresponding nuclei in the molecular structure. youtube.com
Structure-Activity Relationship (SAR) Modeling using In Silico Approaches
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are in silico techniques used to correlate the chemical structure of a compound with its biological activity. nih.gov For this compound, a QSAR study would involve:
Dataset Collection: Assembling a series of related amide compounds with known activities against a specific biological target.
Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify properties like size, shape, lipophilicity (logP), and electronic features.
Model Building: Using statistical methods to build a mathematical model that relates the descriptors to the biological activity.
The resulting QSAR model can then be used to predict the activity of new, untested compounds like this compound and to guide the design of more potent analogues by identifying the key structural features that influence activity. mdpi.comresearchgate.net
Ligand-Protein Docking Simulations for Putative Biological Interactions (non-human contexts)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to the active site of a target protein. This method is instrumental in drug discovery and for understanding potential mechanisms of action. nih.gov
In a non-human context, one might investigate the interaction of this compound with an agricultural pest enzyme or a microbial protein. The process involves:
Preparation: Obtaining the 3D structures of the ligand (from conformational analysis) and the target protein (from a database like the Protein Data Bank).
Docking Simulation: Using a docking algorithm to sample a large number of possible binding poses of the ligand within the protein's active site.
Scoring and Analysis: Ranking the generated poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues.
Table 3: Hypothetical Docking Results for this compound with a Target Protein
| Parameter | Value | Details |
|---|---|---|
| Binding Affinity | -7.5 kcal/mol | Estimated free energy of binding. |
| Interacting Residues | TYR 82, LEU 101, PHE 212 | Key amino acids in the binding pocket. |
| Hydrogen Bonds | 1 | Formed between the amide oxygen and TYR 82. |
Note: This data is hypothetical and serves to illustrate the output of a typical docking simulation.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-N-(p-tolyl)propanamide |
| 2-chloro-N-phenylpropanamide |
| 2-chloro-N-(diethylcarbamothioyl)benzamide |
| 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide |
| 2,2-dichloro-N-(2,4-dichlorophenyl) acetamide |
Biological Activities and Mechanisms of Action of 2 Chloro N Pentylpropanamide Non Human Contexts
Evaluation of Antimicrobial Properties in Model Organisms (e.g., fungicidal activity against plant pathogens)
Comprehensive searches for studies evaluating the antimicrobial properties of 2-chloro-N-pentylpropanamide against model organisms, particularly plant pathogens, did not yield any specific results. Research on related chloroacetamide and N-phenylpropanamide derivatives has shown fungicidal and bactericidal activities, suggesting that this compound could potentially exhibit similar properties. However, without direct experimental evidence, its efficacy remains unconfirmed.
In Vitro Efficacy Assessments against Fungal and Bacterial Strains
No published data from in vitro efficacy assessments of this compound against specific fungal or bacterial strains could be located. To evaluate its potential antimicrobial spectrum, studies would be required to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of relevant microorganisms.
Structure-Activity Relationship Studies for Bioactivity Enhancement
While structure-activity relationship (SAR) studies have been conducted on various classes of antimicrobial compounds, no such studies focusing on this compound or its close analogs for the purpose of enhancing bioactivity were found. SAR studies would be instrumental in understanding how modifications to the N-pentyl group or the propanamide backbone could influence its antimicrobial potency and spectrum.
Investigation of Herbicide and Insecticide Activity in Agricultural Models
There is a lack of available research investigating the potential herbicidal or insecticidal activity of this compound in agricultural models. Although some related amide compounds have been explored for such applications, the specific effects of this compound on weed or insect species have not been documented in the accessible scientific literature.
Interaction with Biological Macromolecules and Enzymes in Non-Mammalian or In Vitro Systems
No studies were identified that investigated the interaction of this compound with biological macromolecules or enzymes in non-mammalian or in vitro systems. Understanding these interactions is crucial for elucidating the potential mechanism of action of a bioactive compound.
Identification of Putative Molecular Targets (e.g., enzyme inhibition, receptor modulation)
Without experimental data, the putative molecular targets of this compound remain unknown. For related compounds like 2-chloro-N-phenylacetamide, research has suggested potential mechanisms involving enzyme inhibition. nih.govnih.govscielo.br However, it cannot be assumed that this compound shares the same molecular targets.
Analytical and Spectroscopic Characterization Methodologies for 2 Chloro N Pentylpropanamide
Chromatographic Separation Techniques for Purity Assessment and Quantification
Chromatography is a powerful technique used to separate, identify, and purify the components of a mixture. nih.gov The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov For 2-chloro-N-pentylpropanamide, various chromatographic methods are utilized to assess its purity and quantify its concentration in a sample.
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. nist.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. pacificbiolabs.com In GC, the vaporized sample is transported by an inert carrier gas through a capillary column, where separation occurs based on the compound's boiling point and affinity for the column's stationary phase. pacificbiolabs.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint. nist.gov
For the analysis of this compound, a typical GC-MS method would involve injecting a solution of the compound into the GC system. The resulting total ion chromatogram (TIC) would show a peak at a specific retention time corresponding to the compound. The mass spectrum of this peak would be used for structural confirmation.
Table 1: Illustrative GC-MS Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| GC System | Agilent 7890B or similar |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (50:1) |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS System | Agilent 7000C Triple Quadrupole or similar |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230°C |
| Scan Range | 40-400 m/z |
The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions resulting from the cleavage of bonds within the molecule. The presence of chlorine would be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Table 2: Predicted Mass Spectral Fragmentation Data for this compound (C₈H₁₆ClNO)
| m/z (Mass/Charge) | Proposed Fragment Ion | Description |
|---|---|---|
| 177/179 | [C₈H₁₆ClNO]⁺ | Molecular Ion ([M]⁺) |
| 142 | [C₈H₁₆NO]⁺ | Loss of Chlorine radical (·Cl) |
| 114 | [C₅H₁₀NO]⁺ | Alpha-cleavage, loss of propyl radical (·C₃H₇) |
| 100 | [C₅H₁₀N]⁺ | McLafferty rearrangement, loss of C₃H₄O |
| 86 | [C₅H₁₂N]⁺ | Cleavage of the N-pentyl bond |
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. biomedpharmajournal.orgresearchgate.net It is ideal for compounds that are non-volatile or thermally unstable. libretexts.org HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. researchgate.net High pressure is applied to achieve a constant flow rate. biomedpharmajournal.org Separation is based on the compound's affinity for the stationary versus the mobile phase. libretexts.org
Reversed-phase HPLC (RP-HPLC) is the most common mode used for moderately polar compounds like this compound. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov The compound's purity can be determined from the chromatogram by calculating the area percentage of the main peak relative to the total area of all peaks.
Table 3: Representative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Value |
|---|---|
| HPLC System | Waters Alliance e2695 or similar |
| Column | C18 column (e.g., Waters Symmetry, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 65% Acetonitrile, 35% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm |
| Expected Retention Time | ~4.5 minutes |
The structure of this compound contains a stereocenter at the second carbon of the propanamide moiety (the carbon bonded to the chlorine atom). This means the compound can exist as a pair of enantiomers, (R)-2-chloro-N-pentylpropanamide and (S)-2-chloro-N-pentylpropanamide. Enantiomers have identical physical properties in an achiral environment but can exhibit different biological activities. Therefore, their separation and quantification are crucial.
Chiral chromatography is a specialized form of HPLC that is used to separate enantiomers. jiangnan.edu.cn This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely effective for a broad range of chiral compounds. jiangnan.edu.cn
Table 4: Illustrative Chiral HPLC Method for Enantiomeric Separation of this compound
| Parameter | Value |
|---|---|
| HPLC System | Standard HPLC system with UV detector |
| Column | Chiralcel OD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Expected Result | Baseline separation of the two enantiomer peaks |
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopy involves the interaction of electromagnetic radiation with matter. It is an indispensable tool for elucidating the molecular structure of a compound by identifying the functional groups present and mapping the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. encyclopedia.pub It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H (proton) and ¹³C NMR are the primary experiments conducted. Two-dimensional NMR techniques can also be used for more complex assignment tasks. nih.gov
¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the number of neighboring protons. The predicted ¹H NMR spectrum of this compound would show distinct signals for the N-H proton, the protons on the pentyl chain, and the protons on the chloropropanoyl moiety.
Table 5: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 6.5 - 7.0 | Broad Triplet | 1H | N-H -CH₂- |
| ~ 4.45 | Quartet | 1H | Cl-CH (CH₃)- |
| ~ 3.25 | Quartet | 2H | -NH-CH₂ -CH₂- |
| ~ 1.70 | Doublet | 3H | Cl-CH(CH₃ )- |
| ~ 1.50 | Quintet | 2H | -CH₂-CH₂ -CH₂- |
| ~ 1.30 | Sextet | 2H | -CH₂-CH₂ -CH₃ |
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each chemically unique carbon atom gives a distinct signal.
Table 6: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 169.5 | C =O (Amide Carbonyl) |
| ~ 55.0 | C H-Cl (Alpha-carbon) |
| ~ 40.0 | NH-C H₂- (Pentyl C1) |
| ~ 29.0 | -C H₂- (Pentyl C2) |
| ~ 28.5 | -C H₂- (Pentyl C3) |
| ~ 22.5 | -C H₂- (Pentyl C4) |
| ~ 22.0 | CH₃-CH- (Methyl on propanoyl) |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov Both techniques probe the vibrational modes of molecules, but they operate on different principles and have different selection rules, often providing complementary information. nih.govcurrentseparations.com
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The spectrum is a plot of absorbance or transmittance versus wavenumber. Key functional groups like C=O (carbonyl) and N-H (amine/amide) give rise to strong, characteristic absorption bands.
Raman Spectroscopy Raman spectroscopy involves scattering of monochromatic light (from a laser). currentseparations.com Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The frequency difference corresponds to the vibrational frequencies of the molecule. Symmetrical, nonpolar bonds often produce strong Raman signals.
Table 7: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Technique | Expected Intensity |
|---|---|---|---|
| 3300 - 3250 | N-H Stretch | IR / Raman | Strong (IR), Medium (Raman) |
| 2960 - 2850 | C-H Stretch (Aliphatic) | IR / Raman | Strong (IR), Strong (Raman) |
| 1680 - 1640 | C=O Stretch (Amide I) | IR / Raman | Very Strong (IR), Medium (Raman) |
| 1560 - 1530 | N-H Bend (Amide II) | IR | Strong |
| 1470 - 1450 | C-H Bend | IR | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of this compound. The molecular formula for this compound is C₈H₁₆ClNO. The theoretical molecular weight can be calculated based on the atomic masses of its constituent elements.
Molecular Weight Determination The monoisotopic mass of this compound is 177.0920 g/mol . A key feature in the mass spectrum of a chlorinated compound is the presence of isotopic peaks for chlorine. The natural abundance of chlorine isotopes is approximately 75.77% for ³⁵Cl and 24.23% for ³⁷Cl. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of roughly 3:1. docbrown.info
Table 1: Theoretical Isotopic Molecular Ion Peaks for this compound
| Ion | m/z (mass-to-charge ratio) | Relative Abundance |
|---|---|---|
| [C₈H₁₆³⁵ClNO]⁺ | 177.0920 | 100% |
Fragmentation Pattern Analysis The fragmentation of this compound in a mass spectrometer, typically using electron ionization (EI), would be expected to follow predictable pathways for amides and alkyl halides.
Alpha-Cleavage: A common fragmentation pathway for amides is cleavage of the bond adjacent to the carbonyl group or the nitrogen atom. libretexts.orgmiamioh.edu
Cleavage of the C-C bond between the carbonyl carbon and the chlorinated carbon would result in the formation of the [CH₃CHCl]⁺ radical (m/z 62/64) or the [C₅H₁₁NHCO]⁺ ion.
Cleavage of the N-pentyl bond can lead to the formation of a stable pentyl carbocation [C₅H₁₁]⁺ (m/z 71).
McLafferty Rearrangement: Amides with a sufficiently long alkyl chain on the nitrogen atom can undergo a McLafferty rearrangement. libretexts.orgmiamioh.edu This involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene. For this compound, this would result in the loss of pentene (C₅H₁₀) and the formation of a radical cation with a specific m/z.
Loss of Chlorine: Fragmentation can also be initiated by the loss of the chlorine atom as a radical, leading to the formation of a carbocation at m/z 142. docbrown.info
Loss of HCl: The elimination of a neutral hydrogen chloride (HCl) molecule is another possible fragmentation pathway for chlorinated compounds. uab.edu
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 177/179 | [C₈H₁₆ClNO]⁺ | Molecular Ion |
| 142 | [C₈H₁₅NO]⁺ | Loss of •Cl |
| 71 | [C₅H₁₁]⁺ | Alpha-cleavage at N-alkyl bond |
Advanced X-ray Diffraction Techniques for Solid-State Structure Determination
While no specific X-ray diffraction data for this compound is publicly available, the analysis of a structurally related compound, 2-chloro-N-(p-tolyl)propanamide, provides a framework for the type of information that can be obtained. nih.govresearchgate.net X-ray diffraction is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. malvernpanalytical.com
In a hypothetical analysis, single crystals of this compound would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to determine parameters such as:
Crystal System and Space Group: This describes the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.
Intermolecular Interactions: The presence and geometry of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the packing of molecules in the crystal. nih.govresearchgate.net
For instance, in the crystal structure of 2-chloro-N-(p-tolyl)propanamide, N—H⋯O hydrogen bonds between the amide groups form chains. nih.govresearchgate.net Similar interactions would be expected in the crystal structure of this compound, influencing its physical properties.
Table 3: Hypothetical Crystal Data Parameters for this compound (based on analogous compounds)
| Parameter | Description |
|---|---|
| Crystal System | e.g., Orthorhombic, Monoclinic |
| Space Group | e.g., Pbca, P2₁/c |
| a, b, c (Å) | Unit cell dimensions |
| α, β, γ (°) | Unit cell angles |
| V (ų) | Volume of the unit cell |
Development and Validation of Analytical Methods for Detection in Complex Matrices (excluding human)
The detection and quantification of this compound in complex non-human matrices, such as environmental samples (water, soil) or industrial process streams, would require the development and validation of a robust analytical method. The choice of method would depend on the matrix and the required sensitivity. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are common choices for such analyses.
Method Development
Technique Selection: GC-MS would be suitable due to the likely volatility of the compound. LC-MS could also be employed, particularly if the matrix is aqueous.
Sample Preparation: This is a critical step to remove interfering substances from the matrix and concentrate the analyte. Techniques could include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Chromatographic Conditions: Optimization of the GC or LC conditions (e.g., column type, temperature program, mobile phase composition) is necessary to achieve good separation of the analyte from other components.
Mass Spectrometry Detection: For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) would be used to enhance sensitivity and selectivity.
Method Validation Once developed, the method must be validated to ensure it is fit for its intended purpose. fda.gov Validation parameters typically include:
Specificity/Selectivity: The ability of the method to distinguish the analyte from other substances in the sample.
Linearity: The range over which the method's response is directly proportional to the analyte concentration.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Table 4: Key Parameters for Analytical Method Validation
| Parameter | Description | Acceptance Criteria Example |
|---|---|---|
| Linearity (r²) | Correlation coefficient of the calibration curve | > 0.995 |
| Accuracy (% Recovery) | (Measured Conc. / Spiked Conc.) * 100 | 80-120% |
| Precision (% RSD) | Relative Standard Deviation of replicate measurements | < 15% |
| LOD | Signal-to-Noise Ratio | 3:1 |
Potential Applications and Future Research Directions for 2 Chloro N Pentylpropanamide
Development of Novel Agrochemical Agents with Improved Selectivity
The α-chloroacetamide class of compounds has historically been a source of herbicidal agents. The development of novel agrochemicals is a continuing effort to find agents with greater efficacy and improved selectivity, minimizing damage to crops while controlling weeds. Research into compounds structurally related to 2-chloro-N-pentylpropanamide, such as other N-substituted chloroacetamides, has focused on their potential as agrochemicals . The biological activity in this context is often linked to the alkylating nature of the α-chloro group. Future research could focus on the synthesis and screening of this compound to assess its herbicidal or pesticidal activity. The length and structure of the N-pentyl group could influence its uptake, translocation, and metabolic stability in target organisms, potentially offering a different selectivity profile compared to existing agrochemicals.
Utility as a Versatile Synthetic Intermediate in Medicinal Chemistry and Materials Science
In synthetic organic chemistry, α-chloro-N-substituted amides are valuable intermediates. For instance, the related compound 2-chloro-N-(p-tolyl)propanamide is considered a key intermediate in the synthesis of α-thio-β-chloroacrylamides, which are precursors to active pharmaceutical ingredients (APIs) nih.govresearchgate.netnih.gov. These intermediates can undergo a variety of chemical transformations, including nucleophilic substitutions and cycloadditions nih.govresearchgate.net.
Given its structure, this compound could similarly serve as a versatile building block. The chlorine atom can be displaced by a wide range of nucleophiles (such as amines, thiols, or alcohols) to introduce the N-pentylpropanamide moiety into more complex molecules. This makes it a useful tool for medicinal chemists aiming to create libraries of new compounds for drug discovery. Studies on similar compounds have explored their potential for antimicrobial and anti-inflammatory properties, suggesting that derivatives of this compound could be investigated for various therapeutic applications .
Table 1: Potential Synthetic Transformations
| Reaction Type | Nucleophile/Reagent | Potential Product Class |
|---|---|---|
| Nucleophilic Substitution | Amines (R-NH2) | Diamine derivatives |
| Nucleophilic Substitution | Thiols (R-SH) | Thioether derivatives |
| Nucleophilic Substitution | Alcohols (R-OH) | Ether derivatives |
Application in Chemical Probe Design for Biological System Interrogation
Chemical probes are small molecules used to study and manipulate biological systems by selectively engaging with a specific protein target nih.gov. There is a growing interest in covalent probes that form a permanent bond with their target, often providing high potency and durability of effect. The 2-chloropropionamide (B1208399) functionality, present in this compound, has been identified as a "weakly reactive" electrophile suitable for this purpose researchgate.net.
This functional group can act as a "warhead" to selectively form a covalent bond with nucleophilic amino acid residues, such as cysteine, on a protein surface researchgate.net. The reactivity of 2-chloropropionamides is considered tunable and generally lower than that of more common acrylamide (B121943) warheads, which may lead to greater selectivity for the intended target protein researchgate.net. Therefore, this compound could be incorporated into more complex molecular designs to create novel chemical probes. The N-pentyl chain would serve as a scaffold element, influencing the molecule's solubility and its non-covalent interactions with the target protein's binding pocket, thereby guiding the covalent reaction. Such probes are invaluable for target validation in drug discovery snv63.ru.
Exploration in Polymer Chemistry as a Building Block or Degradation Product
In polymer science, small molecules can be used as monomers (building blocks) to create large polymer chains or can be identified as products of polymer degradation. While there is no specific research detailing the use of this compound in polymer chemistry, its structure suggests potential avenues for exploration.
As a potential building block, the chlorine atom could be replaced through substitution reactions to attach the molecule to a polymer backbone or to initiate a polymerization process. Alternatively, it could be converted into a polymerizable monomer, such as an acrylamide, through an elimination reaction. The N-pentyl group would impart specific properties, such as hydrophobicity and flexibility, to the resulting polymer. Conversely, the analysis of degradation products is crucial for understanding the lifecycle and stability of polymeric materials. It is conceivable that this compound could be a degradation product of a larger, more complex polyamide material that contains both N-pentyl groups and chlorinated backbones, particularly under specific environmental or chemical stresses.
Emerging Research Avenues and Interdisciplinary Investigations
Beyond the established fields, the unique combination of a reactive electrophilic center and a moderately long alkyl chain in this compound opens doors for interdisciplinary research. For instance, the modulation of protein-protein interactions and the study of "undruggable" targets are major challenges in chemical biology where novel covalent ligands could play a significant role nih.gov.
Emerging avenues could include its use in the development of new biomaterials, where the amide group can participate in hydrogen bonding and the reactive chlorine can be used for surface functionalization. Another area of investigation could be its effect on complex biological systems, such as microbial communities, where small molecules can influence processes like quorum sensing or biofilm formation. The interplay between its chemical reactivity and the physical properties conferred by the pentyl group makes this compound a candidate for exploration in these novel contexts.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-N-(p-tolyl)propanamide |
Q & A
Q. Methodology :
- Nucleophilic substitution : React propanoyl chloride with pentylamine in anhydrous dichloromethane (DCM) under nitrogen, followed by chlorination using PCl₃ or SOCl₂ at 0–5°C .
- Alternative route : Use 2-chloropropanoic acid activated with carbodiimide (e.g., DCC) for coupling with pentylamine in THF .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with UV visualization or GC-MS. Confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. Table 1: Solvent and Catalyst Impact on Yield
| Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| DCM | PCl₃ | 0°C | 72 |
| THF | DCC | RT | 65 |
| Acetonitrile | SOCl₂ | 5°C | 68 |
Basic: What analytical techniques are critical for characterizing this compound?
Q. Methodology :
- Structural confirmation :
- Purity assessment : High-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ (calc. for C₈H₁₆ClNO: 193.09) .
Advanced: How can researchers optimize reaction yields when synthesizing this compound derivatives?
Q. Methodology :
- Byproduct mitigation : Use scavengers (e.g., polymer-bound sulfonic acid) to trap excess amine or acid .
- Temperature control : Employ microwave-assisted synthesis to reduce side reactions (e.g., hydrolysis at >50°C) .
- Catalyst screening : Test Lewis acids like ZnCl₂ to enhance acylation efficiency (reported 15% yield improvement in analogous reactions) .
Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
Q. Methodology :
Q. Table 2: Calculated Activation Energies
| Reaction Pathway | ΔG‡ (kcal/mol) |
|---|---|
| SN² (PCl₃) | 18.3 |
| SN¹ (acidic) | 24.7 |
Data Contradiction: How to resolve discrepancies in reported solubility and stability profiles of this compound?
Q. Methodology :
- Controlled replication : Repeat experiments under inert atmosphere (argon) to assess hygroscopic degradation .
- Advanced spectrometry : Use LC-QTOF to detect trace impurities (e.g., hydrolyzed byproducts) affecting solubility .
- Meta-analysis : Compare solvent systems across studies; polar aprotic solvents (DMSO) may stabilize the compound better than THF .
Application: How can this compound serve as a building block in drug discovery?
Q. Methodology :
- Peptide coupling : React with Boc-protected amino acids using HATU/DIPEA to generate prodrug candidates .
- Library synthesis : Diversify the pentyl chain via alkylation (e.g., Grignard reagents) or oxidation to ketones for SAR studies .
- Toxicity screening : Use in vitro assays (e.g., HEK293 cells) to evaluate cytotoxicity before animal testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
